molecular formula C23H25N7O3 B11237910 4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11237910
M. Wt: 447.5 g/mol
InChI Key: ADCGZCLMSXQAEF-UHFFFAOYSA-N
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Description

4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrazolo[3,4-b]pyridine structure, followed by the introduction of the triazolopyridazine moiety. The final steps involve the addition of the methoxy and propan-2-yloxy groups to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
  • **4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

Uniqueness

The uniqueness of 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its combination of functional groups and its potential for diverse chemical reactions and applications. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H25N7O3

Molecular Weight

447.5 g/mol

IUPAC Name

4-(3-methoxy-4-propan-2-yloxyphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C23H25N7O3/c1-12(2)33-17-7-6-15(10-18(17)32-5)16-11-21(31)24-23-22(16)13(3)27-30(23)20-9-8-19-26-25-14(4)29(19)28-20/h6-10,12,16H,11H2,1-5H3,(H,24,31)

InChI Key

ADCGZCLMSXQAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC(C)C)OC)C4=NN5C(=NN=C5C=C4)C

Origin of Product

United States

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